2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol
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Overview
Description
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. The molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can be compared with other similar compounds, such as:
8-Benzyl-4-pyridin-2-yl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but contains a sulfur atom in place of the nitrogen atom.
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: This compound has a different substitution pattern on the spirocyclic core and exhibits different biological activities
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C21H26N2O/c24-21(19-6-13-22-14-7-19)10-8-20(9-11-21)12-15-23(17-20)16-18-4-2-1-3-5-18/h1-7,13-14,24H,8-12,15-17H2 |
InChI Key |
QGXDLACRRDGHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CC=NC=C4)O |
Origin of Product |
United States |
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